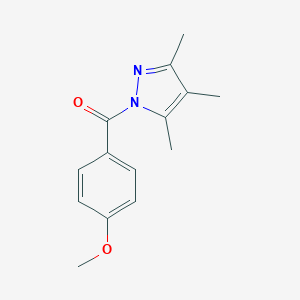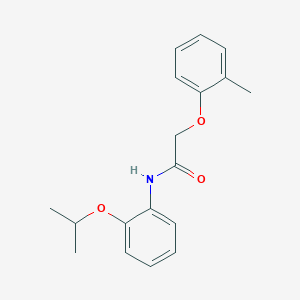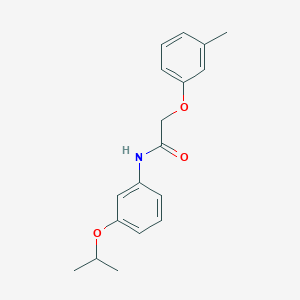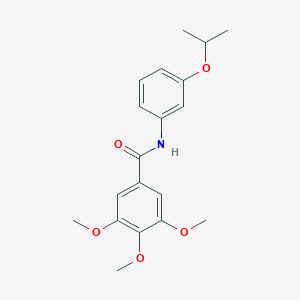![molecular formula C20H18N2O3 B268295 N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)
N-[3-(2-phenoxyethoxy)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-phenoxyethoxy)phenyl]nicotinamide, commonly known as PHA-665752, is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met receptor is a crucial signaling pathway that regulates various cellular processes such as cell proliferation, migration, and differentiation. The overexpression of c-Met is associated with various types of cancers, including lung, liver, and breast. Hence, PHA-665752 has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
PHA-665752 works by inhibiting the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancers. The c-Met receptor plays a crucial role in regulating cell proliferation, migration, and differentiation. By inhibiting the c-Met receptor, PHA-665752 blocks the downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PHA-665752 has also been studied for its effects on various physiological processes. PHA-665752 has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This property makes PHA-665752 a potential treatment for diseases such as age-related macular degeneration and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PHA-665752 is its specificity towards the c-Met receptor. This property makes PHA-665752 a valuable tool for studying the role of c-Met in various cellular processes. However, one of the limitations of PHA-665752 is its poor solubility, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of PHA-665752. One of the areas of research is the development of more potent and selective c-Met inhibitors. In addition, further studies are needed to investigate the potential of PHA-665752 in combination with other anti-cancer agents. Finally, the development of more efficient synthesis methods for PHA-665752 can lead to its wider availability and use in research.
Conclusion:
PHA-665752 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. Its specificity towards the c-Met receptor makes it a valuable tool for studying the role of c-Met in various cellular processes. In addition, its potential as an anti-cancer agent and treatment for inflammatory diseases make it a promising candidate for further research.
Synthesemethoden
The synthesis of PHA-665752 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-phenoxyethanol, which is then reacted with 3-bromoaniline to form 3-(2-phenoxyethoxy)aniline. This intermediate is then reacted with 3-chloronicotinoyl chloride to form PHA-665752.
Wissenschaftliche Forschungsanwendungen
PHA-665752 has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, PHA-665752 has shown promising results in inhibiting the growth and metastasis of various types of cancers. In addition, PHA-665752 has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
N-[3-(2-phenoxyethoxy)phenyl]nicotinamide |
|---|---|
Molekularformel |
C20H18N2O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[3-(2-phenoxyethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c23-20(16-6-5-11-21-15-16)22-17-7-4-10-19(14-17)25-13-12-24-18-8-2-1-3-9-18/h1-11,14-15H,12-13H2,(H,22,23) |
InChI-Schlüssel |
YMHQKFHPJDTGBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268214.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)

![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


